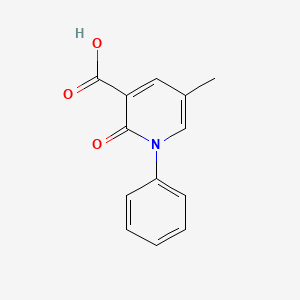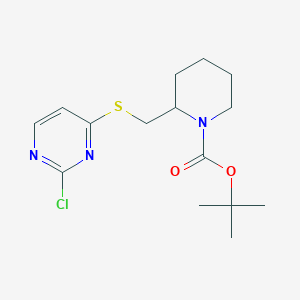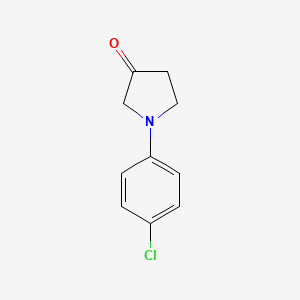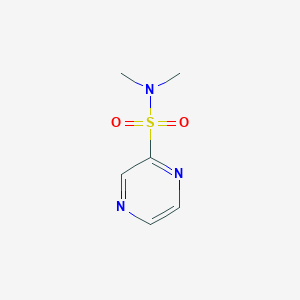![molecular formula C28H21N B13980691 N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 131059-47-7](/img/structure/B13980691.png)
N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells. This compound is characterized by its complex structure, which includes naphthalene and biphenyl groups, making it suitable for various high-tech applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine typically involves the coupling of naphthalene and biphenyl derivatives under specific conditions. One common method includes the use of copper-catalyzed coupling reactions, where N-(naphthalen-1-yl)-N’-alkyl oxalamides serve as powerful ligands . The reaction conditions often involve elevated temperatures and the presence of a base such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for use in electronic devices .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it more suitable for specific applications.
Reduction: Reduction reactions can be used to alter the compound’s structure, potentially enhancing its performance in electronic devices.
Substitution: Substitution reactions, particularly involving halides, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) compounds, bases like potassium hydroxide, and various solvents. The reactions typically occur at elevated temperatures to ensure high efficiency and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce various substituted biphenyl derivatives, which are crucial for the compound’s application in electronics .
Applications De Recherche Scientifique
N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a ligand in various coupling reactions, enhancing the efficiency and selectivity of these processes.
Medicine: Research into its potential use in drug delivery systems and other medical applications.
Mécanisme D'action
The mechanism by which N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine exerts its effects involves its interaction with molecular targets such as β-1,3-glucanase and ABC transport proteins. These interactions are facilitated by van der Waals forces and hydrogen bonding, which enable the compound to effectively modulate the activity of these proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Known for its use in OLEDs and perovskite solar cells.
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine: Another compound used in organic electronics with similar applications.
Uniqueness
N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine is unique due to its specific structure, which provides optimal electronic properties for use in high-tech applications. Its ability to act as both a hole transport and electron blocking layer makes it particularly valuable in the field of organic electronics .
Propriétés
Numéro CAS |
131059-47-7 |
|---|---|
Formule moléculaire |
C28H21N |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C28H21N/c1-3-10-22(11-4-1)23-18-20-26(21-19-23)29(25-14-5-2-6-15-25)28-17-9-13-24-12-7-8-16-27(24)28/h1-21H |
Clé InChI |
QXNLJQJSKIGAJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)








![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)

![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)

![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
